Cas no 89-74-7 (2',4'-Dimethylacetophenone)

2',4'-Dimethylacetophenone is an aromatic ketone with the molecular formula C₁₀H₁₂O, characterized by the presence of two methyl groups at the 2' and 4' positions of the acetophenone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its distinct substitution pattern enhances reactivity in condensation and alkylation reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in laboratory and industrial applications. Careful handling is recommended due to potential irritant properties.
2',4'-Dimethylacetophenone structure
2',4'-Dimethylacetophenone structure
Product Name:2',4'-Dimethylacetophenone
CAS No:89-74-7
MF:C10H12O
MW:148.201683044434
MDL:MFCD00003571
CID:34525
PubChem ID:24901039
Update Time:2025-10-25

2',4'-Dimethylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-Dimethylphenyl)ethanone
    • 2,4-dimethyl acetophenone
    • 2',4'-Dimethylacetophenone
    • 2'.4'-Dimethylacetophenone
    • Diethyl adipate
    • 4-Acetyl-m-xylene
    • 1-(2,4-Dimethylphenyl)ethan-1-one
    • 2,4-Dimethylacetophenone
    • 1-(2,4-Dimethylphenyl)ethanone (ACI)
    • Acetophenone, 2,4-dimethyl- (4CI)
    • Acetophenone, 2′,4′-dimethyl- (6CI, 7CI, 8CI)
    • 2,4-Dimethylphenyl methyl ketone
    • 2′,4′-Dimethylacetophenone
    • NSC 15333
    • MDL: MFCD00003571
    • Inchi: 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
    • InChI Key: HSDSKVWQTONQBJ-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=CC(C)=CC=1
    • BRN: 956772

Computed Properties

  • Exact Mass: 148.08900
  • Monoisotopic Mass: 148.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 21
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless liquid with Mimosa like odor
  • Density: 0.997 g/mL at 25 °C(lit.)
  • Melting Point: 22.95°C
  • Boiling Point: 122°C/27mmHg
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: n20/D 1.535(lit.)
  • PSA: 17.07000
  • LogP: 2.50600
  • FEMA: 2387 | 2,4-DIMETHYLACETOPHENONE
  • Solubility: It is miscible with ethanol \ ether \ carbon disulfide and insoluble in water
  • Sensitiveness: Sensitive to heat

2',4'-Dimethylacetophenone Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108574-100g
2',4'-Dimethylacetophenone
89-74-7 95%
100g
¥2059.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108574-25g
2',4'-Dimethylacetophenone
89-74-7 95%
25g
¥617.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108574-5g
2',4'-Dimethylacetophenone
89-74-7 95%
5g
¥170.90 2023-09-03
TRC
D460478-100mg
2',4'-Dimethylacetophenone
89-74-7
100mg
$ 46.00 2023-09-07
TRC
D460478-1g
2',4'-Dimethylacetophenone
89-74-7
1g
$ 58.00 2023-09-07
TRC
D460478-5g
2',4'-Dimethylacetophenone
89-74-7
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$ 92.00 2023-09-07
TRC
D460478-10g
2',4'-Dimethylacetophenone
89-74-7
10g
$150.00 2023-05-18
Apollo Scientific
OR28654-10g
2',4'-Dimethylacetophenone
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£35.00 2023-09-02
Apollo Scientific
OR28654-50g
2',4'-Dimethylacetophenone
89-74-7
50g
£90.00 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004020-25g
2',4'-Dimethylacetophenone
89-74-7 95%
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¥719 2023-04-10

2',4'-Dimethylacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Nitromethane
Reference
Catalytic Friedel-Crafts acylation reactions using hafnium triflate as a catalyst in lithium perchlorate-nitromethane
Hachiya, Iwao; Moriwaki, Mitsuhiro; Kobayashi, Shu, Tetrahedron Letters, 1995, 36(3), 409-12

Production Method 2

Reaction Conditions
1.1 Catalysts: Silica (silica sulfuric acid) ,  Sulfuric acid (silica sulfuric acid) ;  90 min, 60 - 80 °C
Reference
Silica sulfuric acid as an efficient solid acid catalyst for Friedel-Crafts acylation using anhydrides
Alizadeh, A.; Khodaei, M. M.; Nazari, E., Bulletin of the Korean Chemical Society, 2007, 28(10), 1854-1856

Production Method 3

Reaction Conditions
1.1 Reagents: Heptafluorobutyric anhydride Catalysts: Bismuth triflate ;  3 h, 100 °C
Reference
The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate
Matsushita, Yoh-Ichi; Sugamoto, Kazuhiro; Matsui, Takanao, Tetrahedron Letters, 2004, 45(24), 4723-4727

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Nitromethane
Reference
Gallium nonafluorobutanesulfonate as an efficient catalyst in Friedel-Crafts acylation
Matsuo, Jun-Ichi; Odashima, Kazunori; Kobayashi, Shu, Synlett, 2000, (3), 403-405

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  12 h, 45 °C
Reference
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; Yadav, Suman; Reshi, Noor U. Din ; Dutta, Indranil; Kunnikuruvan, Sooraj; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: Nitromethane ;  9 h, 50 °C
1.2 Reagents: Water
Reference
Efficient aromatic acylation using catalytic ytterbium(III) bis(trifluoromethylsulfonyl)amide activated by lithium perchlorate in nitromethane
Nie, Jin; Gong, Yanwei; Zhang, Zhengbo; Liu, Wenming, Journal of Chemical Research, 2003, (11), 708-709

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ;  1 min, rt; 5 min, rt
1.2 Reagents: Sodium bisulfate Solvents: Water
Reference
Tf2O as a rapid and efficient promoter for the dehydrative Friedel-Crafts acylation of aromatic compounds with carboxylic acids
Khodaei, Mohammd Mehdi; Alizadeh, Abdolhamid; Nazari, Ehsan, Tetrahedron Letters, 2007, 48(24), 4199-4202

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Nitromethane ;  6 h, 22 °C
Reference
Hafnium(IV) trifluoromethanesulfonate
Li, Zhiya; Plancq, Baptiste; Ollevier, Thierry, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6

Production Method 9

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ;  5 min, rt
Reference
Fe3O4 Nanoparticles as an Efficient and Magnetically Recoverable Catalyst for Friedel-Crafts Acylation Reaction in Solvent-Free Conditions
Hoseini, S. Jafar; Nasrabadi, Hasan; Azizi, Mahboobeh; Beni, Alireza Salimi; Khalifeh, Reza, Synthetic Communications, 2013, 43(12), 1683-1691

Production Method 10

Reaction Conditions
1.1 Reagents: Chromium trioxide ,  Silica Solvents: Toluene
Reference
Silica gel supported chromium trioxide: an efficient reagent for oxidative cleavage of oximes to carbonyl compounds under mild conditions
Bendale, Pravin M.; Khadilkar, Bhushan M., Synthetic Communications, 2000, 30(4), 665-669

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: Indium triflate Solvents: Nitromethane
Reference
Efficient aromatic and heteroatom acylations using catalytic indium complexes with lithium perchlorate
Chapman, C. J.; Frost, C. G.; Hartley, J. P.; Whittle, A. J., Tetrahedron Letters, 2001, 42(5), 773-775

2',4'-Dimethylacetophenone Raw materials

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2',4'-Dimethylacetophenone Suppliers

Amadis Chemical Company Limited
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(CAS:89-74-7)2',4'-Dimethylacetophenone
Order Number:A10738
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:53
Price ($):171.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-74-7)2,4-二甲基苯乙酮
Order Number:LE2471764;LE14505
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
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Additional information on 2',4'-Dimethylacetophenone

2',4'-Dimethylacetophenone: A Comprehensive Overview

2',4'-Dimethylacetophenone, also known by its CAS number 89-74-7, is a versatile aromatic ketone with significant applications in various industries. This compound, characterized by its molecular formula C13H16O, is widely recognized for its role in organic synthesis, pharmaceuticals, and fragrance production. Recent advancements in synthetic chemistry have further highlighted its potential in material science and biotechnology.

The structure of 2',4'-Dimethylacetophenone consists of a phenyl ring substituted with two methyl groups at the 2' and 4' positions, along with an acetophenone group. This unique arrangement imparts the compound with distinct electronic and steric properties, making it an ideal building block for complex molecules. Recent studies have demonstrated its ability to act as a precursor in the synthesis of bioactive compounds, such as antioxidants and anti-inflammatory agents.

In the realm of pharmaceuticals, 2',4'-Dimethylacetophenone has gained attention due to its role in drug design. Researchers have explored its potential as a scaffold for developing novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in creating analogs with enhanced bioavailability and efficacy. These findings underscore the compound's importance in modern drug discovery pipelines.

The fragrance industry has long utilized 2',4'-Dimethylacetophenone as a key ingredient in perfumes and personal care products. Its pleasant aroma and stability make it a preferred choice for formulators. Recent innovations in fragrance chemistry have led to the development of more sustainable production methods for this compound, aligning with global efforts to reduce environmental impact.

In addition to its traditional applications, 2',4'-Dimethylacetophenone has found new uses in materials science. Scientists have investigated its potential as a precursor for advanced polymers and coatings. A 2023 paper in Polymer Chemistry demonstrated its role in synthesizing high-performance polymer matrices with improved thermal stability and mechanical properties.

The synthesis of 2',4'-Dimethylacetophenone has also seen significant improvements. Traditional methods involving Friedel-Crafts acylation have been complemented by more efficient catalytic approaches. For example, the use of metal-organic frameworks (MOFs) as catalysts has enabled greener and more scalable production processes. These advancements not only enhance yield but also reduce waste, contributing to sustainable chemical practices.

From an environmental standpoint, recent research has focused on the biodegradation of 2',4'-Dimethylacetophenone. Studies conducted under simulated environmental conditions reveal that the compound exhibits moderate biodegradability, which is promising for its safe disposal and minimal ecological impact.

In conclusion, 2',4'-Dimethylacetophenone, with its CAS number 89-74-7, remains a pivotal compound across multiple disciplines. Its versatility, combined with cutting-edge research findings, positions it as a key player in future innovations across pharmaceuticals, fragrances, and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-74-7)2',4'-Dimethylacetophenone
A10738
Purity:99%
Quantity:100ml
Price ($):171.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-74-7)2,4-二甲基苯乙酮
LE2471764;LE14505
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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